Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate
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Overview
Description
Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoxazole ring, a dichlorobenzoyl group, and a dimethylamino moiety, making it a subject of interest for various synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic or basic conditions.
Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group is introduced via an esterification reaction between 2,4-dichlorobenzoic acid and an appropriate alcohol, often using a catalyst such as sulfuric acid.
Attachment of the Ethoxy Group: The ethoxy group is added through an etherification reaction, typically involving an alkyl halide and a base like sodium ethoxide.
Incorporation of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, often using dimethylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the isoxazole ring or the dichlorobenzoyl group, potentially leading to ring opening or dechlorination.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Dechlorinated products and ring-opened derivatives.
Substitution: Various substituted isoxazole and benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-amino-4-isoxazolecarboxylate
- Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(methylamino)methylene]amino}-4-isoxazolecarboxylate
- Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(ethylamino)methylene]amino}-4-isoxazolecarboxylate
Uniqueness
Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the dimethylamino group, in particular, enhances its potential as a biochemical probe and therapeutic agent, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
ethyl 3-[2-(2,4-dichlorobenzoyl)oxyethoxy]-5-[(E)-dimethylaminomethylideneamino]-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O6/c1-4-26-18(25)14-15(21-10-23(2)3)29-22-16(14)27-7-8-28-17(24)12-6-5-11(19)9-13(12)20/h5-6,9-10H,4,7-8H2,1-3H3/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAKAGFJEVXHFN-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=C(C=C(C=C2)Cl)Cl)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=C(C=C(C=C2)Cl)Cl)/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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